molecular formula C12H14N4 B045630 1-(Piperazin-1-yl)phthalazine CAS No. 118306-90-4

1-(Piperazin-1-yl)phthalazine

Cat. No.: B045630
CAS No.: 118306-90-4
M. Wt: 214.27 g/mol
InChI Key: DZWBPVWZCQJMGW-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)phthalazine is a heterocyclic compound that features a phthalazine ring fused with a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both the phthalazine and piperazine rings endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)phthalazine can be synthesized through various methods. One common approach involves the reaction of phthalazine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)phthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring.

Scientific Research Applications

1-(Piperazin-1-yl)phthalazine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)phthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    Phthalazine: The parent compound, which lacks the piperazine moiety.

    Piperazine: A simple heterocyclic compound that forms the basis for many pharmaceutical agents.

    1,4-Disubstituted Phthalazines: Compounds with similar structural features but different substituents on the phthalazine ring.

Uniqueness: 1-(Piperazin-1-yl)phthalazine is unique due to the combination of the phthalazine and piperazine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

1-piperazin-1-ylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWBPVWZCQJMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561901
Record name 1-(Piperazin-1-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118306-90-4
Record name 1-(Piperazin-1-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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